N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea
Overview
Description
Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- is a chemical compound that belongs to the class of substituted ureas This compound is characterized by the presence of a urea moiety substituted with a 2-chloro-6-methylphenyl group and a 4-pyridinyl group
Preparation Methods
The synthesis of Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- typically involves the reaction of 2-chloro-6-methylaniline with 4-pyridinecarboxylic acid in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide. .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- can be compared with other similar compounds, such as:
N-(2-chloro-6-methylphenyl)-N’-(2,6-dichloro-4-pyrimidinyl)urea: This compound has a similar structure but with a dichloropyrimidinyl group instead of a pyridinyl group.
N-(2-chloro-6-methylphenyl)-N’-(4-pyridinylmethyl)urea: This compound has a methyl group attached to the pyridinyl ring, which can influence its chemical properties and biological interactions.
The uniqueness of Urea, N-(2-chloro-6-methylphenyl)-N’-4-pyridinyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea, commonly referred to as CMPU, is a synthetic organic compound notable for its diverse biological activities. Its molecular formula is C13H12ClN3O, and it has garnered attention in various fields, particularly in pharmacology and plant biology. This article delves into the biological activity of CMPU, highlighting its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
CMPU features a urea functional group combined with a chloro-substituted aromatic ring and a pyridine moiety. This unique structure contributes to its reactivity and biological interactions.
Property | Details |
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Molecular Formula | C13H12ClN3O |
Molecular Weight | 275.73 g/mol |
Appearance | White solid |
Biological Activity Overview
CMPU exhibits a range of biological activities, including:
- Anticonvulsant Activity : Initial studies indicate that CMPU shows significant anticonvulsant effects at doses as low as 30 mg/kg without causing ataxia until reaching 300 mg/kg, suggesting a favorable therapeutic index for treating seizure disorders.
- Plant Growth Regulation : CMPU has been identified as a potent plant growth regulator, exhibiting strong effects on cell division, differentiation, and enlargement at low concentrations . It has been shown to promote growth in various plant species, including legumes and solanaceae.
- Antibacterial Potential : Preliminary investigations suggest that CMPU may interact with specific biological targets such as neurotransmitter receptors or enzymes involved in seizure pathways. Further studies are needed to elucidate these interactions through techniques like molecular docking.
The biological activity of CMPU can be attributed to its structural features that facilitate interactions with biological targets:
- Receptor Binding : CMPU may bind to neurotransmitter receptors involved in the modulation of neuronal excitability, contributing to its anticonvulsant properties.
- Enzyme Inhibition : The compound's urea group may allow it to inhibit specific enzymes critical for cellular processes in both plants and microorganisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of CMPU:
- Anticonvulsant Studies : In animal models, CMPU demonstrated significant anticonvulsant effects at doses lower than traditional treatments, indicating its potential as a new therapeutic agent for epilepsy.
- Plant Growth Regulation : Research has shown that CMPU effectively promotes callus formation in tobacco plants at concentrations ranging from 0.0005 to 0.001 ppm, outperforming traditional plant growth regulators like benzyladenine .
- Comparative Analysis : A comparative study highlighted the efficacy of CMPU against similar compounds, demonstrating superior activity due to its unique chloro and methyl substituents on the phenyl ring.
Properties
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-pyridin-4-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10/h2-8H,1H3,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWDKCIIZYQIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276315 | |
Record name | Urea, N-(2-chloro-6-methylphenyl)-N'-4-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97627-24-2 | |
Record name | CI-953 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097627242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N-(2-chloro-6-methylphenyl)-N'-4-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CI-953 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3RY2G8I8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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